Sodium permanganate trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

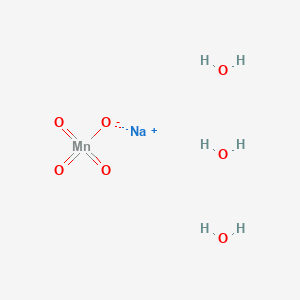

Sodium permanganate trihydrate (NaMnO₄·3H₂O) is a hydrated form of sodium permanganate, a strong oxidizing agent widely used in chemical oxidation processes. The trihydrate form likely enhances solubility compared to anhydrous NaMnO₄, similar to how hydration affects other compounds (e.g., sodium acetate trihydrate exhibits distinct solubility and stability compared to its anhydrous counterpart) . This compound’s oxidizing power derives from the permanganate ion (MnO₄⁻), which accepts electrons in redox reactions, making it effective in applications requiring controlled oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium permanganate trihydrate cannot be prepared analogously to potassium permanganate because the required intermediate manganate salt, Na₂MnO₄, does not form. Instead, less direct routes are used, including conversion from potassium permanganate. One common method involves the reaction of manganese dioxide with sodium hypochlorite under alkaline conditions: [ 2 \text{MnO}_2 + 3 \text{NaClO} + 2 \text{NaOH} \rightarrow 2 \text{NaMnO}_4 + 3 \text{NaCl} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, sodium permanganate is produced by reacting manganese dioxide with sodium hydroxide and sodium hypochlorite. The reaction is carried out in a controlled environment to ensure the complete conversion of manganese dioxide to sodium permanganate. The resulting solution is then evaporated to obtain sodium permanganate crystals, which are further hydrated to form the trihydrate.

Chemical Reactions Analysis

Redox Reactions with Organic Reductants

Sodium permanganate trihydrate reacts with organic compounds in alkaline media, producing manganate(VI) (MnO₄²⁻) and manganese(IV) dioxide (MnO₂) as intermediates. Key findings from controlled experiments include:

Table 1: Reaction Kinetics and Products with Organic Reductants

| Reductant | Reaction Rate | Primary Products | Hydroxide Consumed (mol OH⁻/3 mol reductant) |

|---|---|---|---|

| Sodium formate | Fastest | CO₃²⁻, H₂O, MnO₂ | 1 |

| Glycolic acid | Moderate | Oxalate (C₂O₄²⁻), H₂O, MnO₂ | 7 |

| Glycine | Moderate | Oxalate, NH₃, H₂O, MnO₂ | 7 |

-

Formate reactions : Rapid reduction of Mn(VII) to Mn(VI), followed by disproportionation to Mn(IV) and Mn(VII). The balanced equation is:

2MnO4−+3HCO2−+OH−→2MnO2+3CO32−+2H2O[1] -

Glycolic acid/glycine reactions : Slower oxidation, forming oxalate and ammonia (for glycine). Manganate(VI) disproportionates at rates comparable to its formation, leading to mixed MnO₂ and MnO₄²⁻ products .

Disproportionation of Manganate(VI)

Manganate(VI) (MnO₄²⁻) generated during redox reactions undergoes pH-dependent disproportionation:

3MnO42−+2H2O→2MnO4−+MnO2+4OH−[1][5]

Activated Oxidation Processes

This compound’s oxidizing capacity is enhanced by activators like UV light or bisulfite (HSO₃⁻), which generate reactive Mn(III) species:

Table 2: Activation Methods and Effects

| Activator | Mechanism | Oxidation Rate Enhancement | Example Application |

|---|---|---|---|

| UV light | Generates Mn(III) intermediates | 10⁵–10⁶× faster | Micropollutant degradation |

| Bisulfite | Forms Mn(III)-bisulfite complexes | 10³–10⁵× faster | Organic contaminant removal |

-

Mn(III) species oxidize contaminants via direct electron transfer, bypassing slower Mn(VII)/Mn(IV) pathways .

Hydroxide Consumption and Stoichiometry

Reactions in alkaline media consume hydroxide ions, with stoichiometry dependent on the reductant:

Table 3: Hydroxide Utilization in Redox Reactions

| Reaction System | Initial [OH⁻] (M) | Final [OH⁻] (M) | Net Consumption (M) |

|---|---|---|---|

| NaMnO₄ + Sodium formate | 0.50 | 0.47 | 0.03 |

| NaMnO₄ + Glycolic acid | 0.50 | 0.43 | 0.07 |

Stability and Decomposition

This compound decomposes under acidic or high-temperature conditions, forming MnO₂ and O₂:

4MnO4−+4H+→4MnO2+3O2+2H2O[3][5]

Decomposition is catalyzed by light, heat, and MnO₂ residues .

Scientific Research Applications

Sodium permanganate trihydrate has a wide range of applications in scientific research and industry:

Chemistry: Used as an oxidizing agent in various chemical reactions and analytical procedures.

Biology: Employed in the treatment of contaminated water and soil through in situ chemical oxidation (ISCO) processes.

Medicine: Investigated for its potential use in disinfecting and sterilizing medical equipment.

Industry: Utilized in the etching of printed circuit boards and as a drilled hole debris remover in the electronics industry.

Mechanism of Action

The mechanism by which sodium permanganate trihydrate exerts its effects is primarily through its strong oxidizing properties. The permanganate ion (MnO₄⁻) accepts electrons from other substances, leading to their oxidation. This process involves the transfer of electrons from the substance being oxidized to the permanganate ion, resulting in the reduction of the permanganate ion to manganese dioxide (MnO₂) or other manganese oxides, depending on the reaction conditions.

Comparison with Similar Compounds

Sodium Permanganate Trihydrate vs. Potassium Permanganate (KMnO₄)

Key Findings :

- Sodium permanganate (including its trihydrate form) offers superior solubility compared to KMnO₄, enabling higher concentrations in aqueous solutions for faster contaminant degradation .

- Potassium permanganate generates less reaction heat, reducing risks in exothermic processes .

This compound vs. Sodium Perborate Trihydrate (NaBO₃·3H₂O)

Key Findings :

- Sodium perborate trihydrate is preferred in fiber treatment due to its ability to increase surface roughness and interfacial adhesion with polymers like polypropylene .

- This compound is more aggressive, suitable for degrading recalcitrant pollutants (e.g., 1,4-dioxane) .

This compound vs. Other Trihydrate Compounds

Hydration significantly impacts physicochemical properties:

- Sodium Acetate Trihydrate (CH₃COONa·3H₂O) : Used in buffer solutions and crystallization studies due to its stability and controlled pH modulation . Unlike permanganates, it acts as a reducing agent in some contexts .

- Copper Nitrate Trihydrate (Cu(NO₃)₂·3H₂O): Serves as a precursor in nanoparticle synthesis, contrasting with NaMnO₄·3H₂O’s role in oxidation .

Research Implications and Gaps

While the provided evidence lacks direct data on this compound, comparisons with analogous compounds suggest:

Hydration enhances solubility and alters reaction kinetics, as seen in sodium acetate trihydrate .

Sodium permanganate’s advantages over KMnO₄ (e.g., solubility) likely extend to its trihydrate form, but thermal stability may decrease due to water content .

Recommendations: Further studies should quantify the trihydrate’s solubility, stability, and oxidative efficiency relative to anhydrous NaMnO₄ and KMnO₄.

Q & A

Basic Research Questions

Q. What are the critical considerations for handling and storing sodium permanganate trihydrate to ensure stability during experiments?

this compound is highly reactive and sensitive to organic materials and reducing agents. Use glass or inert-material apparatus to avoid unintended reduction. Store in tightly sealed, amber-colored containers away from light, moisture, and flammable substances. Ensure proper ventilation to minimize inhalation risks, and use personal protective equipment (gloves, goggles) during handling .

Q. How should researchers standardize solutions of this compound for accurate titrimetric analysis?

Standardization can be achieved via redox titration. Dissolve a pre-weighed amount of this compound in distilled water, and titrate against a primary standard like potassium biphthalate. Use phenolphthalein as an indicator, and maintain acidic conditions (e.g., dilute sulfuric acid) to stabilize the permanganate ion. Each 204.2 mg of potassium biphthalate corresponds to 1 mL of 1 N sodium hydroxide, allowing precise calculation of concentration .

Q. What analytical techniques are recommended for confirming the purity and composition of this compound?

Elemental analysis (CHN) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy are standard methods. For redox activity validation, permanganate index tests under controlled acidity (H₂SO₄), temperature (25–30°C), and reaction time (30 minutes) can quantify oxidative capacity. Distilled water purity and reagent-grade chemicals are critical to avoid interference .

Advanced Research Questions

Q. What experimental parameters must be controlled when using this compound in oxidative degradation studies of organic pollutants?

Key parameters include:

- pH : Acidic conditions (pH 2–4) enhance oxidative capacity by stabilizing Mn(VII).

- Temperature : Elevated temperatures (50–70°C) accelerate reaction kinetics but may decompose the compound.

- Concentration : Optimize molar ratios to balance efficacy and byproduct formation (e.g., MnO₂ precipitates).

- Co-existing ions : Transition metals (e.g., Fe²⁺) can act as catalysts or competitors, requiring chelating agents like EDTA to isolate effects .

Q. How does the presence of transition metals influence the redox activity of this compound in environmental remediation applications?

Transition metals like Fe²⁺ and Cu²⁺ can enhance permanganate’s reactivity via electron-shuttle mechanisms, accelerating contaminant degradation. However, excess calcium ions (Ca²⁺) may form insoluble permanganate complexes, reducing bioavailability. Competitive experiments with controlled metal additions (e.g., 0.1–1.0 mM) and kinetic modeling are recommended to quantify synergies or antagonisms .

Q. What methodologies are effective in resolving contradictory data on the reaction kinetics of this compound under varying pH conditions?

Conflicting kinetic results often arise from unaccounted variables like dissolved oxygen or organic impurities. Use a factorial experimental design to isolate pH effects:

- Controlled batch tests : Vary pH (2–12) while maintaining constant ionic strength (NaNO₃).

- Quenching agents : Introduce sodium thiosulfate to terminate reactions at precise intervals.

- Spectrophotometric monitoring : Track MnO₄⁻ decay at 525 nm to derive rate constants. Statistical tools (ANOVA, regression analysis) can identify dominant factors and reconcile discrepancies .

Q. Data Contradiction Analysis

Q. How can researchers address variability in this compound’s oxidative efficiency across studies?

Variability often stems from differences in:

- Water matrix composition : Natural organic matter (NOM) scavenges MnO₄⁻, necessitating pre-treatment (e.g., activated carbon filtration).

- Redox conditions : Anaerobic vs. aerobic systems alter reaction pathways (e.g., MnO₂ vs. Mn³⁺ intermediates).

- Analytical calibration : Regular re-standardization of permanganate solutions is critical, as self-decomposition occurs over time. Cross-validate results using multiple detection methods (e.g., ion chromatography, ICP-MS) .

Q. Methodological Recommendations

- Synthesis : While direct synthesis protocols are sparse in literature, analogous methods for potassium permanganate (e.g., electrolytic oxidation of MnO₂ in alkaline media) can be adapted, with trihydrate crystallization achieved via slow evaporation in controlled humidity .

- Catalytic Applications : In photocatalysis (e.g., dye degradation), combine this compound with reducible substrates like graphene oxide to enhance electron transfer. Optimize light wavelength (e.g., UV vs. visible) to match permanganate’s absorption spectrum .

Properties

CAS No. |

10102-36-0 |

|---|---|

Molecular Formula |

H6MnNaO7 |

Molecular Weight |

195.97 g/mol |

IUPAC Name |

sodium;permanganate;trihydrate |

InChI |

InChI=1S/Mn.Na.3H2O.4O/h;;3*1H2;;;;/q;+1;;;;;;;-1 |

InChI Key |

RAZRGVZXPQEKJW-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.[O-][Mn](=O)(=O)=O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.